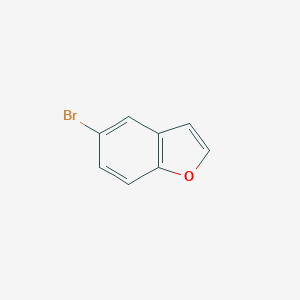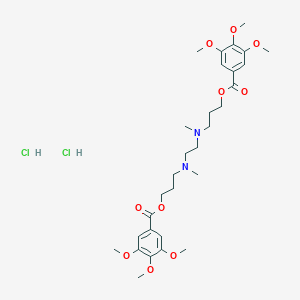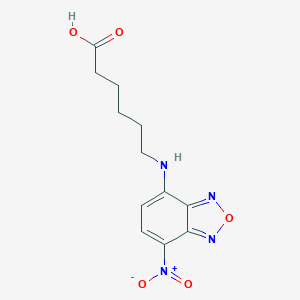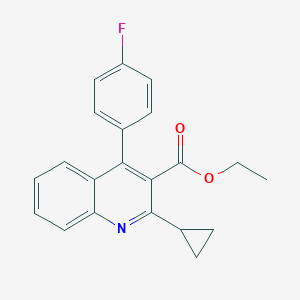
N-Boc-ethylenediamine hydrochloride
Overview
Description
N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a compound with the molecular formula C7H17ClN2O2 . It is a mono-protected derivative of ethylenediamine . It is used in the synthesis of Thyronamine derivatives and analogs .
Synthesis Analysis
A large-scale synthesis of N-Boc-ethylenediamine has been described in the literature . The synthesis involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular structure of N-Boc-ethylenediamine hydrochloride is represented by the InChI stringInChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H . The compound has a molecular weight of 196.67 g/mol . Chemical Reactions Analysis
N-Boc-ethylenediamine is used in the synthesis of Thyronamine derivatives and analogs . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Physical And Chemical Properties Analysis
N-Boc-ethylenediamine hydrochloride appears as a clear colorless to very light yellow oily liquid . It has a refractive index of 1.458 (lit.) , a boiling point of 72-80 °C/0.1 mmHg (lit.) , and a density of 1.012 g/mL at 20 °C (lit.) .Scientific Research Applications
Peptide Nucleic Acid (PNA) Synthesis
N-Boc-ethylenediamine is a pivotal intermediate in the chemistry of PNA . It is used in the synthetic route to obtain N-Boc-PNA-T-OH, and N-Fmoc-PNA-T-OH . These synthetic oligomers are extensively utilized in biomedical applications including antigene and antisense therapies, microarrays, biosensors, and fluorescent in situ hybridization (FISH) assays .
N-Boc Protection of Amines
N-Boc-ethylenediamine hydrochloride is used in the N-Boc protection of amines . This process is crucial in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Ethylenediamine Addition
tert-Butyl (2-aminoethyl)(ethyl)carbamate, a derivative of N-Boc-ethylenediamine, is used for ethylenediamine addition . This process is important in the synthesis of complex organic molecules.
Synthesis of Various Derivatives
N-Boc-ethylenediamine hydrochloride is used as a starting material in the synthesis of various derivatives, such as N-Boc-2-aminoacetaldehyde, N-Boc-ethanolamine, and 2-(Boc-amino)ethanethiol . These derivatives have various applications in scientific research.
Synthesis of Bioactive Compounds
N-Boc-ethylenediamine hydrochloride is used in the synthesis of bioactive compounds . For example, it is used in the synthesis of (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, a compound with potential biological activity .
Pharmaceutical Research
N-Boc-ethylenediamine hydrochloride is used in pharmaceutical research for the synthesis of various drugs . For instance, it is used in the synthesis of Oxymetazoline impurity A .
Safety and Hazards
Mechanism of Action
Target of Action
N-Boc-ethylenediamine hydrochloride, also known as tert-Butyl (2-aminoethyl)carbamate hydrochloride, is a mono-protected derivative of ethylenediamine It’s known that it’s used in the preparation of pharmacologically active analogues .
Mode of Action
The compound contains two functional groups: an amino group and a carbonyl group . These functional groups can participate in various reactions such as acylation, alkylation, amidation, and alkylation . This makes the molecule highly reactive.
Biochemical Pathways
It’s used in the synthesis of pharmacologically active analogues , which suggests it may play a role in various biochemical pathways depending on the specific analogue being synthesized.
Result of Action
The molecular and cellular effects of N-Boc-ethylenediamine hydrochloride’s action would depend on the specific pharmacologically active analogue that it’s used to synthesize . As such, these effects could vary widely.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-ethylenediamine hydrochloride. For instance, it’s sensitive to air , suggesting that its stability and reactivity could be affected by exposure to the atmosphere. Furthermore, its reactivity suggests that it could interact with various other compounds in its environment, potentially affecting its action and efficacy.
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-7(2,3)11-6(10)9-5-4-8;/h4-5,8H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJJLCKXZTUJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229735 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-ethylenediamine hydrochloride | |
CAS RN |
79513-35-2 | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079513352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl N-(2-aminoethyl)carbamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)
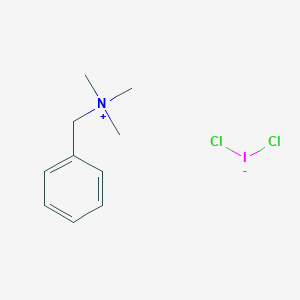
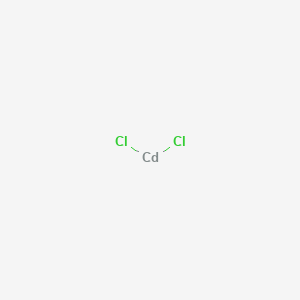

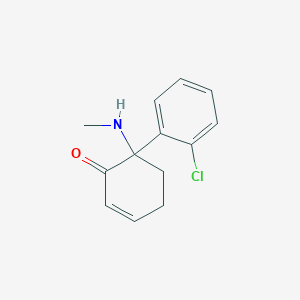
![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
